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molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

4,5-Dichlorophthalic anhydride

Cat. No. B1329375
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Patent
US05059697

Procedure details

A mixture of 5.0 grams (22.7 mmol) of 4,5,-dichlorotetrahydrophthalic anhydride and of activated carbon (Darco KB-60, 1.0 gram) was slurried with 10 mL of 1,2,4-trichlorobenzene and heated to 190° C. for 25 h. The reaction mixture was then filtered while hot and the filtrate was allowed to cool to room temperature, at which time the product precipitated out of solution. After the addition of 5 mL of hexanes to ensure complete precipitation, the product was collected and washed with hexanes. Drying in a vacuum dessicator (60° C., 0.25 mm Hg, 24 h) gave 1 (3.9 g, 80% yield, 99.6% purity by GC), mp 185°-16.5° C. (lit mp 187° C.).
Name
4,5,-dichlorotetrahydrophthalic anhydride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[C:12]([Cl:13])=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7]>ClC1C=CC(Cl)=CC=1Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
4,5,-dichlorotetrahydrophthalic anhydride
Quantity
5 g
Type
reactant
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered while hot and the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature, at which time the product
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
ADDITION
Type
ADDITION
Details
After the addition of 5 mL of hexanes
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum dessicator (60° C., 0.25 mm Hg, 24 h)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
gave 1 (3.9 g, 80% yield, 99.6% purity by GC), mp 185°-16.5° C. (lit mp 187° C.)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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